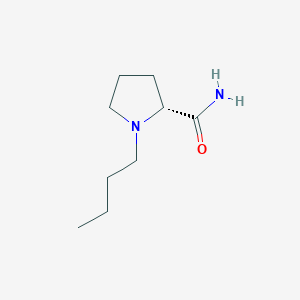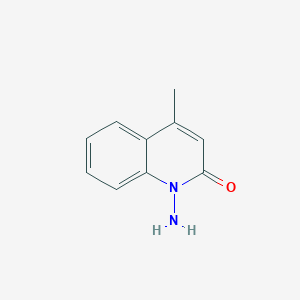
1-Amino-4-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a quinoline core with an amino group at the first position and a methyl group at the fourth position.
Vorbereitungsmethoden
The synthesis of 1-Amino-4-methylquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methyl-2-nitroaniline with formic acid can lead to the formation of the desired quinoline derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Amino-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted quinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-methylquinolin-2(1H)-one can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
4-Aminoquinoline: Another derivative with an amino group at the fourth position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-amino-4-methylquinolin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7-6-10(13)12(11)9-5-3-2-4-8(7)9/h2-6H,11H2,1H3 |
InChI-Schlüssel |
BEGAHNQOHJIWTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
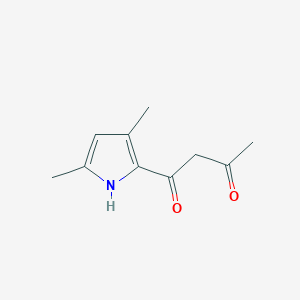
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)

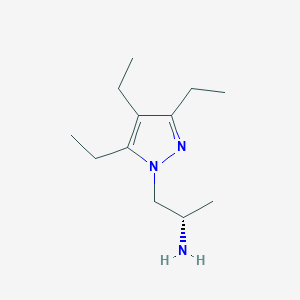

![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12877692.png)
![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)
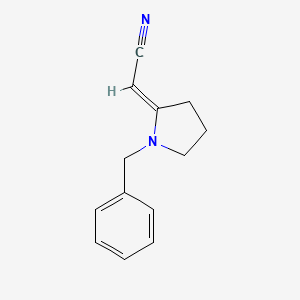
![(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
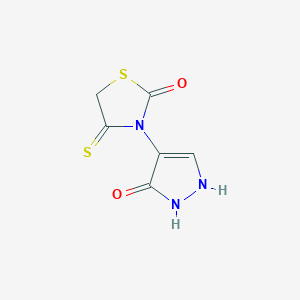
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
